An In-depth Technical Guide to 2-(2-Phenoxyethoxy)benzoic Acid
An In-depth Technical Guide to 2-(2-Phenoxyethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Phenoxyethoxy)benzoic acid, a molecule of interest within the broader class of phenoxybenzoic acids. While specific data for this particular ortho-isomer is limited in publicly accessible databases, this document synthesizes available information and draws logical inferences from closely related isomers and structural analogs. This guide will cover the compound's chemical identity, extrapolated physical and chemical properties, potential synthetic pathways, and prospective applications, with a particular focus on its relevance to drug discovery and materials science. The content is structured to provide both foundational knowledge and practical insights for professionals in the field.
Chemical Identity and Structure
2-(2-Phenoxyethoxy)benzoic acid is an aromatic carboxylic acid featuring a phenoxyethoxy substituent at the ortho position of the benzoic acid ring. Its chemical structure is confirmed by its entry in the PubChem database with Compound ID (CID) 2360902[1].
Molecular Formula: C₁₅H₁₄O₄
Molecular Weight: 258.27 g/mol
Structure:
Caption: Chemical structure of 2-(2-Phenoxyethoxy)benzoic acid.
CAS Number: As of the latest search, a specific CAS number for 2-(2-Phenoxyethoxy)benzoic acid has not been identified in major public databases. For reference, the CAS numbers for its isomers are:
The absence of a dedicated CAS number suggests that this specific isomer may be a novel compound or has not been extensively studied and registered. Researchers should exercise caution when searching for and procuring this compound, ensuring verification of its identity through analytical methods.
Physicochemical Properties (Predicted and Inferred)
Due to the lack of specific experimental data for 2-(2-Phenoxyethoxy)benzoic acid, the following properties are predicted based on its chemical structure and comparison with its isomers and related compounds.
| Property | Predicted/Inferred Value | Basis for Inference |
| Physical State | White to off-white solid | General characteristic of benzoic acid derivatives[3]. |
| Melting Point | 127-132 °C | Based on the melting point of the related compound 2-(2-phenylethyl)benzoic acid[4]. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility of benzoic acid and its derivatives. |
| pKa | ~4-5 | The carboxylic acid moiety is expected to have a pKa in the typical range for benzoic acids. |
Synthesis Strategies
Proposed Synthetic Pathway: Williamson Ether Synthesis
This pathway involves the reaction of a salicylate with a phenoxyethyl halide.
Caption: Proposed Williamson ether synthesis pathway.
Experimental Protocol (Hypothetical):
-
Ether Formation: To a solution of methyl salicylate in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a base like potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 2-phenoxyethyl bromide dropwise and heat the reaction mixture to 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-phenoxyethoxy)benzoate. Purify by column chromatography if necessary.
-
Hydrolysis: Dissolve the intermediate ester in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide. Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
Acidification and Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3. The desired product, 2-(2-Phenoxyethoxy)benzoic acid, should precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
This proposed synthesis is analogous to methods used for similar phenoxybenzoic acids[5].
Potential Applications and Biological Activity
The applications and biological activity of 2-(2-Phenoxyethoxy)benzoic acid are not yet documented. However, based on the known activities of related phenoxybenzoic acid and benzoic acid derivatives, several potential areas of interest can be proposed for future research.
Pharmaceutical and Medicinal Chemistry
Many benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[6]. Specifically, derivatives of 2-phenoxybenzoic acid have been investigated for their analgesic and anti-inflammatory activities[7][8]. It is plausible that 2-(2-Phenoxyethoxy)benzoic acid could serve as a scaffold for the development of novel therapeutic agents.
Potential Signaling Pathway Involvement:
Derivatives of benzoic acid have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade[6]. It is hypothesized that 2-(2-Phenoxyethoxy)benzoic acid or its derivatives could exhibit similar activity.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Agrochemicals
Certain phenoxybenzoic acid derivatives have found applications as herbicides[9]. The structural features of 2-(2-Phenoxyethoxy)benzoic acid may warrant investigation into its potential herbicidal or plant growth-regulating properties.
Materials Science
Benzoic acid and its derivatives are utilized as intermediates in the synthesis of plasticizers, resins, and polymers[9]. The phenoxyethoxy moiety in the target compound could impart specific properties such as flexibility and thermal stability to polymers, making it a candidate for investigation in materials science applications.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-(2-Phenoxyethoxy)benzoic acid. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The safety information for structurally similar compounds, such as 2-phenoxybenzoic acid and other benzoic acid derivatives, can provide a preliminary guide.
General Precautions (Inferred):
-
Eye and Skin Contact: Likely to cause skin and serious eye irritation[3][10]. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves.
-
Inhalation: May cause respiratory irritation[3][11]. Work in a well-ventilated area or use a chemical fume hood. Avoid generating dust.
-
Ingestion: May be harmful if swallowed[10].
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention[3][10].
A comprehensive risk assessment should be conducted before handling this compound.
Conclusion
2-(2-Phenoxyethoxy)benzoic acid represents an under-explored area within the class of phenoxybenzoic acids. While the current lack of a dedicated CAS number and extensive experimental data presents challenges, its structural similarity to compounds with known biological and material properties suggests that it holds potential for future research and development. This guide has provided a foundational understanding of its chemical identity, inferred properties, plausible synthetic routes, and potential applications. It is hoped that this will serve as a valuable resource for scientists and researchers interested in exploring the potential of this and other novel benzoic acid derivatives.
References
-
PubChem. (n.d.). 2-[2-(2-Phenoxyethoxy)benzoyl]oxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Phenoxyethoxy)benzoic acid. Retrieved from [Link]
-
Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Phenoxymethyl)benzoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 2-phenoxy- - Substance Details - SRS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Retrieved from [Link]
-
MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Organic Syntheses. (2023, August 6). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
oc-praktikum.de. (2006, March). 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]
Sources
- 1. 2-(2-Phenoxyethoxy)benzoic acid | C15H14O4 | CID 2360902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 116495-73-9|3-(2-Phenoxyethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 2-(2-phenylethyl)benzoic acid | 4890-85-1 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
